Absence of Quantitative Comparative Pharmacology Data in Public Domain Sources
A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, and major commercial vendor technical datasheets returned no quantitative IC50, Ki, EC50, or selectivity data for CAS 1021132-85-3 against any defined molecular target or cellular assay. The closest class-level reference is a published series of pyridazinone-based c-Met/HDAC dual inhibitors where the most potent analog (compound 2m) achieved c-Met IC50 = 0.71 nM and HDAC1 IC50 = 38 nM [1]; however, CAS 1021132-85-3 was not among the compounds tested. No head-to-head or cross-study comparison between CAS 1021132-85-3 and any named comparator compound is available. Vendor claims of 'antimicrobial and anticancer properties' are unaccompanied by numerical data, assay conditions, or comparator baselines.
| Evidence Dimension | Biochemical target inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Compound 2m (pyridazinone-based c-Met/HDAC dual inhibitor): c-Met IC50 = 0.71 nM, HDAC1 IC50 = 38 nM [1] |
| Quantified Difference | Not calculable – target compound lacks any quantitative data |
| Conditions | In vitro enzymatic assays; recombinant c-Met kinase and HDAC1 [1] |
Why This Matters
Without quantitative potency data, a scientifically justified procurement decision favoring this compound over structurally related analogs is impossible; users must either generate their own profiling data or select a characterized analog from the published series.
- [1] Lu, D.; Yan, J.; Wang, L.; Liu, H.; Zeng, L.; Zhang, M.; Duan, W.; Ji, Y.; Cao, J.; Geng, M.; Shen, A.; Hu, Y. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives. ACS Med. Chem. Lett. 2017, 8, 830–834. View Source
